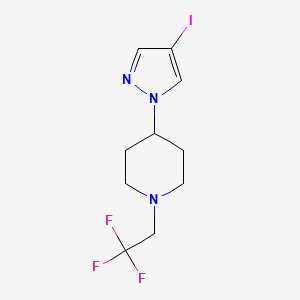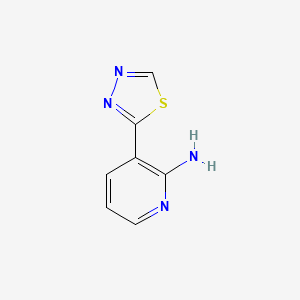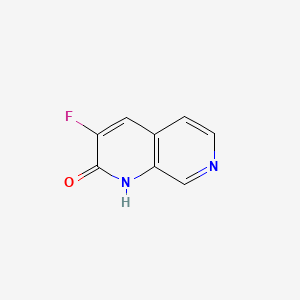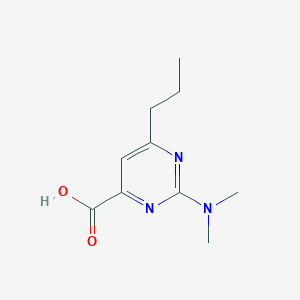![molecular formula C19H19ClN2O3S B13939351 3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid CAS No. 530132-43-5](/img/structure/B13939351.png)
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a tert-butylbenzoyl group, a carbamothioylamino group, and a chlorobenzoic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-tert-Butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Carbamothioylamino Group: The 4-tert-butylbenzoyl chloride is then reacted with thiourea to form the carbamothioylamino intermediate.
Coupling with 4-Chlorobenzoic Acid: Finally, the intermediate is coupled with 4-chlorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or esters.
Wissenschaftliche Forschungsanwendungen
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbamothioylamino group can form hydrogen bonds with active site residues, while the chlorobenzoic acid moiety can participate in hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid is unique due to its combination of functional groups, which imparts specific reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
530132-43-5 |
|---|---|
Molekularformel |
C19H19ClN2O3S |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
3-[(4-tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C19H19ClN2O3S/c1-19(2,3)13-7-4-11(5-8-13)16(23)22-18(26)21-15-10-12(17(24)25)6-9-14(15)20/h4-10H,1-3H3,(H,24,25)(H2,21,22,23,26) |
InChI-Schlüssel |
WMGOOLZVIPMBKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)

![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)

![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)








